molecular formula C7H5NO2S B13173598 Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Cat. No.: B13173598
M. Wt: 167.19 g/mol
InChI Key: AVNFQIJGXOMFDP-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like triphenylphosphine, under mild temperatures and inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is unique due to its combination of a thiazole ring with a propargyl ester group, which imparts specific reactivity and biological activity.

Biological Activity

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a propargyl ester group. Its molecular formula is C7H7N1O2SC_7H_7N_1O_2S, with a molecular weight of approximately 167.19 g/mol. The thiazole ring contributes to its biological activity through specific interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active or allosteric sites, disrupting metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering their function through competitive binding or allosteric mechanisms.
  • Non-Covalent Interactions : The thiazole ring facilitates hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported at micromolar levels .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that this compound induces apoptosis in HeLa cells (cervical cancer). The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential .

Applications in Research

This compound serves as a versatile building block in synthetic chemistry and has applications in:

  • Medicinal Chemistry : Development of new antimicrobial and anticancer agents.
  • Agricultural Chemistry : Potential use as a fungicide or herbicide due to its biological activity.
  • Material Science : Exploration in the synthesis of novel polymers and electronic materials.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoateC8H9N1O2SC_8H_9N_1O_2SMethyl group at position 4Antimicrobial
Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enonateC8H9N1O2SC_8H_9N_1O_2SEnone instead of ynoneAntifungal
Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoateC7H7N1O2SC_7H_7N_1O_2SDifferent sulfur positioningAnticancer

This table illustrates the structural variations among thiazole derivatives and their corresponding biological activities.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,1H3

InChI Key

AVNFQIJGXOMFDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CSC=N1

Origin of Product

United States

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